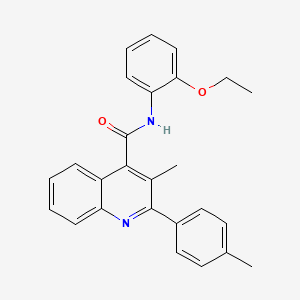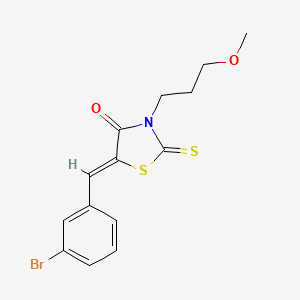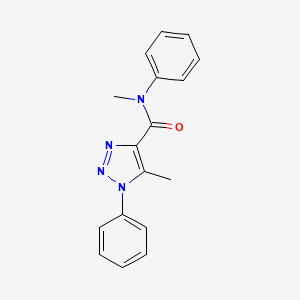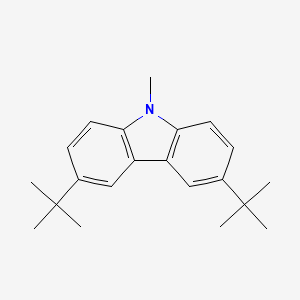![molecular formula C21H26N2O4 B4620945 N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-methylpropanamide)](/img/structure/B4620945.png)
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-methylpropanamide)
Descripción general
Descripción
Synthesis Analysis
The synthesis of N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-methylpropanamide)-related compounds involves complex chemical processes. For example, one study reported the synthesis of bis(2,4-dihydro-2H-3-(4-N-maleimido) phenyl-1,3-benzoxazine)isopropane, a compound with similar structural motifs, through multi-step reactions involving maleic anhydride, p-nitroaniline, formaldehyde, and 2,2-bis(4-hydroxyphenyl)propane (Gang Yang, 2011). This indicates the complexity and the diverse chemical routes possible in synthesizing such compounds.
Molecular Structure Analysis
Structural analysis of these compounds reveals significant insights into their molecular architecture. For instance, the crystal structure analysis of related compounds has shown two conformers with distinctive hydrogen bond synthons, leading to supramolecular dimer or helix formation (V. Krishna et al., 2012). These findings underscore the importance of molecular structure in determining the material's properties and functionalities.
Chemical Reactions and Properties
Chemical reactions involving N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-methylpropanamide) derivatives are pivotal for modifying and enhancing their properties. For example, the synthesis and characterization of unsaturated liquid crystalline compounds based on related diamines have demonstrated the potential for creating materials with specific liquid crystalline behaviors (Liu Xiu-ying & Wang Yu-yang, 2010). These chemical modifications enable the tailoring of material properties for various applications.
Physical Properties Analysis
The physical properties of N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-methylpropanamide) and its derivatives are crucial for their practical applications. The study of these compounds often focuses on their thermal behavior, solubility, and phase transitions to understand their suitability for different applications. For instance, certain derivatives exhibit smectic liquid crystalline phases with high melting and clearing points, indicating their potential for high-temperature applications (Liu Xiu-ying & Wang Yu-yang, 2010).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity, stability, and interaction with other molecules, are fundamental to their application in material science. Detailed spectroscopic analysis, for example, provides insights into the vibrational modes and structural integrity of these compounds under different conditions, aiding in the design of materials with desired chemical characteristics (J. Dunkers & H. Ishida, 1995).
Aplicaciones Científicas De Investigación
Liquid Crystalline Compounds Synthesis
Liu Xiu-ying and Wang Yu-yang (2010) synthesized unsaturated liquid crystalline compounds based on N,N'-[methylenebis(4,1-phenylene)]bis derivatives, showcasing their smectic phase and high-temperature range stability. The compounds were characterized by DSC, FTIR, 1H NMR, POM, and XRD, revealing melting points of 240 and 220℃, respectively, and clear points above 300℃ (Liu & Wang, 2010).
Cross-Linkers for Hydrogels
Tim B. Mrohs and O. Weichold (2022) explored multivalent allylammonium-based cross-linkers for synthesizing homogeneous, highly swelling diallyldimethylammonium chloride hydrogels. They proposed these as alternatives to N,N'-methylenebisacrylamide (BIS), showing improvements in swelling capacities and polymerization rates (Mrohs & Weichold, 2022).
Thermoresponsive Microgels
S. Nayak, D. Gan, M. Serpe, and L. Lyon (2005) synthesized thermoresponsive poly(N-isopropyl acrylamide) (pNIPAm) microgels with a hollow structure. N,N'-methylenebis(acrylamide) (BIS) was utilized as a cross-linker, highlighting its role in creating nondegradable shells for controlled degradation and potential applications in drug delivery systems (Nayak et al., 2005).
Aliphatic Polyimides Synthesis
T. Teshirogi (1987) reported the synthesis of aliphatic polyimides from derivatives related to phenylene bis(succinic anhydride) and bis(glutaric anhydride), offering insights into their thermal stability and application potential in high-performance materials (Teshirogi, 1987).
Propiedades
IUPAC Name |
N-[2-hydroxy-4-[[3-hydroxy-4-(2-methylpropanoylamino)phenyl]methyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-12(2)20(26)22-16-7-5-14(10-18(16)24)9-15-6-8-17(19(25)11-15)23-21(27)13(3)4/h5-8,10-13,24-25H,9H2,1-4H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWFOUCLSUPULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)CC2=CC(=C(C=C2)NC(=O)C(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4620868.png)
![4-{2-[(2-phenylethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4620876.png)
![N-butyl-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4620882.png)

![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B4620888.png)
![4-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4620893.png)

![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4620917.png)
![N-benzyl-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4620921.png)
![10-({[4-(diethylamino)phenyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4620934.png)
![4-chloro-N-[(4-methylbenzyl)oxy]benzamide](/img/structure/B4620937.png)


